molecular formula C7H7N3O2S B061544 (4-Cyanophenyl)sulfamide CAS No. 164648-70-8

(4-Cyanophenyl)sulfamide

Cat. No.: B061544
CAS No.: 164648-70-8
M. Wt: 197.22 g/mol
InChI Key: XFOYAXPHCAOZCA-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

N-(4-cyanophenyl)sulfamide acts as a competitive inhibitor of these enzymes . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid, which is necessary for bacterial growth .

Biochemical Pathways

By inhibiting carbonic anhydrase, N-(4-cyanophenyl)sulfamide disrupts several biochemical pathways. The most significant of these is the conversion of carbon dioxide to bicarbonate and protons , a critical process in the regulation of pH and fluid balance in the body .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a predicted melting point of 13802°C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The inhibition of carbonic anhydrase by N-(4-cyanophenyl)sulfamide can lead to a decrease in the production of bicarbonate ions, which can disrupt pH balance and fluid regulation in the body . This can have various downstream effects, depending on the specific isozyme being inhibited and the tissue in which it is expressed.

Action Environment

The action of N-(4-cyanophenyl)sulfamide can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, given its solid state and specific melting point . Additionally, the compound’s interaction with its target enzymes can be influenced by the local concentration of carbon dioxide and bicarbonate, as well as the pH of the environment .

Biochemical Analysis

Biochemical Properties

N-(4-cyanophenyl)sulfamide is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities . Sulfonamides, including N-(4-cyanophenyl)sulfamide, can act as inhibitors of carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions. The inhibition of these enzymes by N-(4-cyanophenyl)sulfamide can affect a variety of biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

They can induce mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides

Molecular Mechanism

Sulfonamides, including N-(4-cyanophenyl)sulfamide, are known to inhibit enzymes by forming a coordination bond with the active site of the enzyme . For example, they can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site . This prevents the formation of the zinc hydroxide nucleophile, which is critical for the hydration of CO2 to bicarbonate .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of N-(4-cyanophenyl)sulfamide in laboratory settings. They are resistant to reduction at the sulfur center and stable against hydrolysis . This suggests that N-(4-cyanophenyl)sulfamide may also exhibit stability over time in laboratory settings.

Dosage Effects in Animal Models

The effects of N-(4-cyanophenyl)sulfamide at different dosages in animal models have not been specifically studied. Sulfonamides are commonly used in veterinary medicine to treat a variety of diseases . The dosage and frequency of administration depend on the specific drug and the species being treated .

Metabolic Pathways

Sulfonamides are known to be involved in the inhibition of folic acid synthesis . They can block the conversion of para-aminobenzoic acid to dihydropteroate, a key step in the synthesis of folic acid .

Transport and Distribution

There is currently no specific information available on the transport and distribution of N-(4-cyanophenyl)sulfamide within cells and tissues. Sulfonamides are known to be distributed throughout the body after administration . They can cross cell membranes and distribute into body fluids and tissues .

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyano-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYAXPHCAOZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597031
Record name N-(4-Cyanophenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164648-70-8
Record name N-(4-Cyanophenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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